8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Overview
Description
“8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione” is a compound that has been studied for its analgesic activity . The molecular formula of this compound is C11H10N4O2 .
Molecular Structure Analysis
The molecular structure of “8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione” is characterized by its molecular formula C11H10N4O2 . Further details about its structure are not available in the retrieved resources.Chemical Reactions Analysis
The thermal degradation of this compound and its derivatives has been studied. It was found that the decomposition of these compounds proceeds in two main stages, with the first mass loss steps observed in the temperature ranges of 261–305 °C .Physical And Chemical Properties Analysis
The investigated compounds, including “8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione”, are stable at room temperature, which is important for medical application .Scientific Research Applications
Specific Scientific Field
Summary of the Application
“8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione” and its derivatives have been studied for their analgesic (pain-relieving) properties .
Methods of Application or Experimental Procedures
The thermal stability of these compounds was investigated using thermal degradation studies. The compounds were characterized by Thermogravimetric-Differential Scanning Calorimetry (TG–DSC) and Thermogravimetric-Fourier Transform Infrared Spectroscopy (TG–FTIR) analyses .
Results or Outcomes
The compounds were found to be stable at room temperature, which is important for medical applications. The decomposition of the compounds proceeds in two main stages, with the first mass loss steps observed in the temperature ranges of 261–305 °C .
Anticancer Activity
Specific Scientific Field
Summary of the Application
Compounds similar to “8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione” have been synthesized and tested against various human cancer cell lines .
Methods of Application or Experimental Procedures
The synthesized compounds were tested against five human cancer cell lines using MTT (thiazolyl blue tetrazolium bromide) assay .
Results or Outcomes
The specific results of these tests were not provided in the source .
properties
IUPAC Name |
8-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-9-10(17)15-7-6-14(11(15)13-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXMKBWNMAMAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)NN=C2N1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464062 | |
Record name | F2135-0945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione | |
CAS RN |
848892-90-0 | |
Record name | F2135-0945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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